molecular formula C8H13N5O2 B2676536 N4-isobutyl-5-nitropyrimidine-4,6-diamine CAS No. 450344-68-0

N4-isobutyl-5-nitropyrimidine-4,6-diamine

Cat. No.: B2676536
CAS No.: 450344-68-0
M. Wt: 211.225
InChI Key: UPWPKSOBPKKEFL-UHFFFAOYSA-N
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Description

N4-isobutyl-5-nitropyrimidine-4,6-diamine is an organic compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its pyrimidine ring structure, which is substituted with an isobutyl group at the N4 position and a nitro group at the 5 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-isobutyl-5-nitropyrimidine-4,6-diamine typically involves the nitration of a pyrimidine precursor followed by the introduction of the isobutyl group. One common method includes:

    Nitration: The pyrimidine ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid, resulting in the formation of a nitropyrimidine intermediate.

    Amination: The nitropyrimidine intermediate is then subjected to amination using ammonia or an amine source under acidic conditions to introduce the amino groups at the 4 and 6 positions.

    Isobutylation: Finally, the isobutyl group is introduced at the N4 position through an alkylation reaction using isobutyl bromide or a similar alkylating agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N4-isobutyl-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the isobutyl group.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.

    Nucleophiles: Ammonia, primary amines, and secondary amines.

    Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major Products Formed

    Reduction: Formation of N4-isobutyl-4,6-diaminopyrimidine.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

    Hydrolysis: Formation of pyrimidine derivatives with cleaved isobutyl groups.

Scientific Research Applications

N4-isobutyl-5-nitropyrimidine-4,6-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-isobutyl-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also inhibit specific enzymes or receptors, disrupting cellular processes and leading to its observed biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-nitropyrimidine-4,6-diamine: Lacks the isobutyl group at the N4 position.

    4,6-diamino-5-nitropyrimidine: Similar structure but without the isobutyl substitution.

Uniqueness

N4-isobutyl-5-nitropyrimidine-4,6-diamine is unique due to the presence of the isobutyl group at the N4 position, which can influence its chemical reactivity and biological activity. This substitution can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-N-(2-methylpropyl)-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O2/c1-5(2)3-10-8-6(13(14)15)7(9)11-4-12-8/h4-5H,3H2,1-2H3,(H3,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWPKSOBPKKEFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC=NC(=C1[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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